molecular formula C6H7BrF2N2 B6589201 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole CAS No. 2270913-59-0

4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole

Cat. No. B6589201
CAS RN: 2270913-59-0
M. Wt: 225
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2,2-difluoropropyl)-1H-pyrazole (4B-2,2-DFPP) is an important organic molecule that has been studied extensively in recent years due to its potential applications in various fields. 4B-2,2-DFPP is a four-membered heterocyclic compound, containing one nitrogen atom and three carbon atoms, and is known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.

Scientific Research Applications

4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole has been studied extensively in scientific research, due to its potential applications in drug development and biochemistry. In particular, 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. As such, 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole has been studied as a potential anti-inflammatory agent, and is currently being evaluated for its potential use in the treatment of various inflammatory diseases. Additionally, 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole has been studied in the fields of biochemistry and physiology, as it is known to interact with a variety of proteins and enzymes.

Mechanism of Action

4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole is known to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole binds to the active site of the enzyme, thus preventing it from converting arachidonic acid into prostaglandins. As a result, 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole inhibits the production of prostaglandins, leading to an anti-inflammatory effect.
Biochemical and Physiological Effects
4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole has been studied extensively in the fields of biochemistry and physiology. It has been found to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2). Additionally, 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole has been found to inhibit the production of prostaglandins, leading to an anti-inflammatory effect. Other effects of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole include inhibition of the enzyme lipoxygenase, which is involved in the production of leukotrienes, and inhibition of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole in laboratory experiments include its high potency as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), its low toxicity, and its relatively low cost. Additionally, 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole is a relatively stable molecule and is not easily degraded by light or heat. However, there are some limitations to using 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole in laboratory experiments. For example, 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole is not soluble in water, and thus must be dissolved in an organic solvent before use. Additionally, it is important to note that 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and thus should be used with caution in experiments involving this enzyme.

Future Directions

Given the potential applications of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole in the fields of biochemistry and physiology, there are a number of potential future directions for research. For example, further research could be conducted to explore the potential use of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole in the treatment of inflammatory diseases. Additionally, further research could be conducted to explore the potential use of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole as an inhibitor of other enzymes, such as lipoxygenase and tyrosinase. Finally, further research could be conducted to explore the potential use of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole as a drug delivery system, as it is known to be relatively stable and non-toxic.

Synthesis Methods

The synthesis of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole involves a two-step process. First, 2,2-difluoropropyl bromide is reacted with 1H-pyrazole in the presence of a base, typically potassium carbonate. This reaction produces a mixture of 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole and its isomer, 4-chloro-1-(2,2-difluoropropyl)-1H-pyrazole (4C-2,2-DFPP). The two compounds can then be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoropropyl bromide in the presence of a base.", "Starting Materials": [ "4-bromo-1H-pyrazole", "2,2-difluoropropyl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 4-bromo-1H-pyrazole in a suitable solvent (e.g. DMF), add the base and stir for 10-15 minutes.", "Add 2,2-difluoropropyl bromide to the reaction mixture and stir for several hours at room temperature or at a slightly elevated temperature.", "After completion of the reaction, the product can be isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

2270913-59-0

Product Name

4-bromo-1-(2,2-difluoropropyl)-1H-pyrazole

Molecular Formula

C6H7BrF2N2

Molecular Weight

225

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.